molecular formula C9H13NO B6204627 2-[1-(methylamino)ethyl]phenol CAS No. 60399-05-5

2-[1-(methylamino)ethyl]phenol

Cat. No.: B6204627
CAS No.: 60399-05-5
M. Wt: 151.2
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Description

2-[1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound with a methylaminoethyl group attached to the benzene ring

Properties

CAS No.

60399-05-5

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine through a Leuckart reaction, followed by an Eschweiler-Clarke reaction to obtain the desired product . This method is advantageous due to its short synthesis route, availability of raw materials, and relatively low production cost.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(methylamino)ethyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-[1-(methylamino)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[1-(methylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with adrenergic receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(methylamino)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

2-[1-(Methylamino)ethyl]phenol, also known as methylamino phenol , is a compound with significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9_9H13_{13}NO
Molecular Weight151.21 g/mol
IUPAC NameThis compound
InChI KeyHESBWQJEYVZCMC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body:

  • Alpha-Adrenergic Receptors: The compound acts as an agonist at alpha-adrenergic receptors, leading to effects such as vasoconstriction and decongestion. This mechanism is similar to that of other compounds like phenylephrine and ephedrine, which are used in clinical settings for their vasoconstrictive properties.
  • Hydrogen Bonding: The phenolic group in the structure allows for hydrogen bonding with biological molecules, enhancing its interaction with target receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Vasoconstriction: It has been studied for its potential use as a decongestant due to its ability to constrict blood vessels.
  • Therapeutic Potential: Investigations into its therapeutic effects suggest possible applications in treating conditions such as nasal congestion and hypotension.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects and potential applications of this compound:

  • Vasoconstrictive Effects: A study demonstrated that the compound significantly reduced blood flow in animal models, indicating its potential use in treating conditions requiring vasoconstriction .
  • Comparative Analysis: In comparative studies with similar compounds (e.g., phenylephrine), this compound displayed a unique profile of receptor affinity, suggesting it may offer advantages in specific therapeutic contexts.
  • Safety Profile: Toxicological assessments have indicated that the compound has a low toxicity profile, making it a candidate for further development in pharmaceutical applications .

Comparative Analysis with Similar Compounds

The table below summarizes the similarities and differences between this compound and other related compounds:

CompoundMechanism of ActionPrimary UseUnique Features
This compoundAlpha-adrenergic agonistDecongestantUnique receptor affinity
PhenylephrineAlpha-adrenergic agonistDecongestantWidely used, established safety profile
EphedrineMixed adrenergic agonistStimulant, decongestantCNS stimulant properties

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